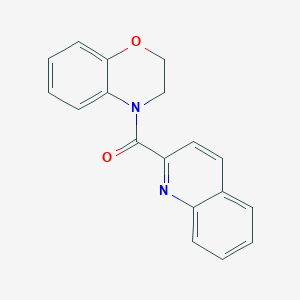
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone, also known as DBM, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. DBM belongs to the benzoxazine family of compounds and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is not fully understood, but it is believed to act through multiple pathways. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis in cancer cells. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its low toxicity and high solubility, which makes it an ideal compound for in vitro and in vivo experiments. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been shown to have good stability under different experimental conditions. However, one of the limitations of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is its poor bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. One area of interest is the development of novel derivatives of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone with improved bioavailability and efficacy. Another area of interest is the investigation of the potential of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the elucidation of the exact mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone and its downstream targets will provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone is a multi-step process that involves the reaction of 2-amino-3-cyanopyridine with salicylaldehyde to form the intermediate 2-(quinolin-2-yl)acetonitrile. The intermediate is then reacted with 2-hydroxybenzaldehyde to form the final product, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone. The synthesis method of 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has also been reported to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(15-10-9-13-5-1-2-6-14(13)19-15)20-11-12-22-17-8-4-3-7-16(17)20/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIOVOSEKSGPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzoxazin-4-yl(quinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



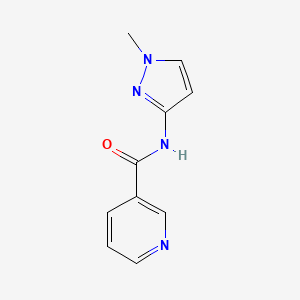
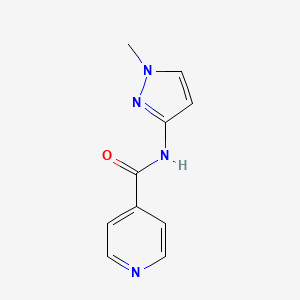

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
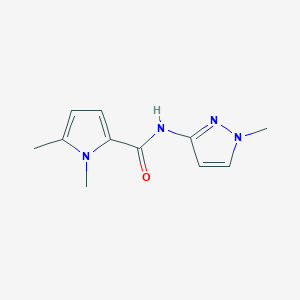
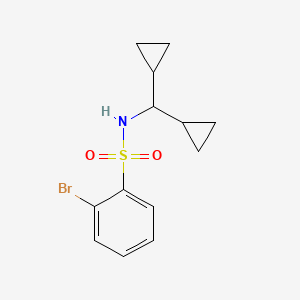
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)